cis-5-Hydroxycyclohex-3-enecarboxylic acid
Overview
Description
“Cis-5-Hydroxycyclohex-3-enecarboxylic acid” is a chemical compound with the molecular formula C7H12N2O2 . The IUPAC name for this compound is (1R,5R)-5-hydroxycyclohex-3-ene-1-carbohydrazide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H12N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1,3,5-6,10H,2,4,8H2,(H,9,11)/t5-,6+/m1/s1 . This indicates the presence of a cyclohexene ring with a hydroxy group at the 5th position and a carbohydrazide group at the 1st position.Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 156.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Helical Foldamer Building Blocks
cis-5-Hydroxycyclohex-3-enecarboxylic acid derivatives, specifically cis-2-Aminocyclohex-4-enecarboxylic acid, have been explored as conformationally constrained β-amino acids for the development of helical foldamers. These structures exhibit a preference for adopting helical conformations, both in solution and crystal states, due to their conformational constraints. This application underscores the potential of such compounds in the design of foldamers with predictable structures and functions, contributing to advancements in the field of molecular architecture and nanotechnology (Kwon et al., 2015).
properties
IUPAC Name |
(1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6,8H,2,4H2,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPPQIVHKLYCGG-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H](C[C@@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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